molecular formula C24H31IN2O2 B11095712 4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide

Cat. No.: B11095712
M. Wt: 506.4 g/mol
InChI Key: GWFMROORNZXXGR-LGUFXXKBSA-N
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Description

4-(Decyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a decyloxy group attached to a benzene ring, and a hydrazide functional group linked to an iodophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-decyloxybenzohydrazide: This can be achieved by reacting 4-decyloxybenzoic acid with hydrazine hydrate under reflux conditions.

    Formation of the final product: The 4-decyloxybenzohydrazide is then reacted with 3-iodobenzaldehyde in the presence of an acid catalyst to form the desired compound through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and iodophenyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzohydrazide: Lacks the iodophenyl group, making it less versatile in certain chemical reactions.

    3-Iodo-4-(decyloxy)benzaldehyde: Contains an aldehyde group instead of a hydrazide, leading to different reactivity and applications.

    4-(Decyloxy)-N’-[(E)-(3-bromophenyl)methylidene]benzohydrazide: Similar structure but with a bromine atom instead of iodine, which can affect its chemical and biological properties.

Uniqueness

4-(Decyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy and iodophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H31IN2O2

Molecular Weight

506.4 g/mol

IUPAC Name

4-decoxy-N-[(E)-(3-iodophenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H31IN2O2/c1-2-3-4-5-6-7-8-9-17-29-23-15-13-21(14-16-23)24(28)27-26-19-20-11-10-12-22(25)18-20/h10-16,18-19H,2-9,17H2,1H3,(H,27,28)/b26-19+

InChI Key

GWFMROORNZXXGR-LGUFXXKBSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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